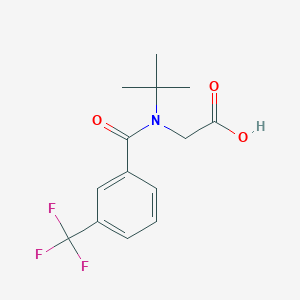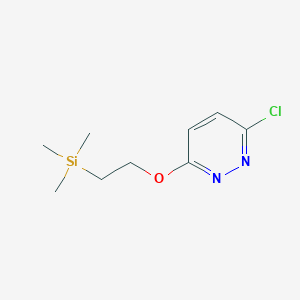![molecular formula C8H9BrN2O B8356430 2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone](/img/structure/B8356430.png)
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to the ethanone group and a methylaminopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone typically involves the bromination of 1-(6-methylaminopyrid-3-yl)ethanone. One common method is the reaction of 1-(6-methylaminopyrid-3-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly brominating agents may be explored to minimize the environmental impact.
化学反応の分析
Types of Reactions
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(6-methylaminopyrid-3-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(6-methylaminopyrid-3-yl)acetic acid.
科学的研究の応用
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone: Similar structure but with a trifluoromethyl group instead of a methylamino group.
2-Bromo-1-(6-methylpyridin-2-yl)ethanone: Similar structure but with a methyl group instead of a methylamino group.
Uniqueness
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone is unique due to the presence of the methylamino group, which can enhance its reactivity and binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry and biological studies.
特性
分子式 |
C8H9BrN2O |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H9BrN2O/c1-10-8-3-2-6(5-11-8)7(12)4-9/h2-3,5H,4H2,1H3,(H,10,11) |
InChIキー |
HAEYRCCPJMFJRJ-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=C(C=C1)C(=O)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Biphenyl]-2,3,4,5-tetracarboxylic acid](/img/structure/B8356379.png)





![4-[4-(1h-Pyrazol-3-yl)phenyl]morpholine](/img/structure/B8356422.png)



